molecular formula C9H11N5S B2631809 [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine CAS No. 117562-90-0

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine

Katalognummer: B2631809
CAS-Nummer: 117562-90-0
Molekulargewicht: 221.28
InChI-Schlüssel: ILWBZFQYVYUOSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is a high-value chemical compound with the CAS Registry Number 117562-90-0 and a molecular formula of C9H11N5S . This complex molecule features a tetrahydrobenzothiophene core substituted with both an amine group and a 1H-tetrazole ring, making it a versatile scaffold in medicinal chemistry and drug discovery research. The tetrazole moiety is a well-known carboxylic acid bioisostere, which can impart improved metabolic stability and alter the physicochemical properties of lead compounds . Compounds with this specific scaffold have demonstrated significant research interest due to their potent biological activities. For instance, structurally related tetrahydrobenzothiophene derivatives have been identified as potent and selective inhibitors of JNK2 and JNK3 kinases, which are important targets in the study of neurological diseases and cancer . Furthermore, similar molecular frameworks have shown high cytotoxicity in vitro against specific cell lines, highlighting their potential in anticancer research . Researchers can utilize this compound as a key synthetic intermediate for developing new therapeutic agents or as a pharmacophore in structure-activity relationship (SAR) studies. The compound is associated with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area, must be observed during handling. This product is intended For Research Use Only and is not for human or diagnostic use.

Eigenschaften

IUPAC Name

3-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c10-8-7(9-11-13-14-12-9)5-3-1-2-4-6(5)15-8/h1-4,10H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWBZFQYVYUOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine typically involves the formation of the tetrazole ring followed by its attachment to the benzothiophene moiety. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. This reaction is often carried out under mild conditions using a copper catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. The tetrazole ring is known to mimic carboxylic acids, making it a valuable pharmacophore in drug design.

Medicine

In medicinal chemistry, [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with biological macromolecules, influencing their function. The benzothiophene moiety may also interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs differ in substituents on the tetrahydrobenzothiophene core or the tetrazole group. Below is a comparative analysis:

Compound Name (CAS) Core Structure Key Substituents Purity Availability Applications/Notes
[3-(1H-Tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine (117562-90-0) Tetrahydrobenzothiophene 2-amine, 3-tetrazole 95% Discontinued Potential kinase inhibitors, ligand design
3-(1H-Tetrazol-5-yl)propan-1-amine hydrochloride (273400-20-7) Linear alkyl chain Terminal tetrazole, amine salt 95% Available Ionic liquid precursors, peptidomimetics
N-(3-(Tetrazol-5-yl)phenyl)-2-naphthoic acid amide (503828-12-4) Naphthyl-phenyl Tetrazole-linked amide 95% Available Fluorescent probes, polymer additives
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (N/A) Tetrahydrobenzothiophene 2-acetamide, 3-cyano N/A Available Anticancer screening, solubility studies
Key Observations:

Bioisosteric Flexibility: The tetrazole group in the target compound enhances metabolic stability compared to carboxylic acid analogs, a trait shared with 273400-20-7 but absent in cyano-substituted derivatives like the acetamide analog .

Solubility : The hydrochloride salt of 273400-20-7 offers improved aqueous solubility over the free amine form of the target compound .

Synthetic Accessibility : All tetrazole-containing compounds listed require multi-step synthesis, often involving cycloaddition or Suzuki coupling, as seen in related benzothiophene derivatives .

Pharmacological and Industrial Relevance

  • Analog 503828-12-4 : The naphthoic acid amide substituent broadens applications in materials science (e.g., coordination polymers) due to aromatic stacking interactions .

Research Findings and Limitations

  • Thermal Stability : Tetrazole-containing compounds generally exhibit lower thermal stability than carboxy analogs, limiting high-temperature industrial applications .
  • Biological Activity : Preliminary studies on tetrahydrobenzothiophene amines suggest moderate antimicrobial activity (MIC ~50 µM against S. aureus), though data for the target compound remain scarce .
  • Synthetic Challenges : The discontinued status of the target compound may reflect difficulties in scaling up tetrazole cyclization under mild conditions .

Biologische Aktivität

The compound [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine is a tetrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and other notable pharmacological profiles.

  • Molecular Formula : C9H11N5S
  • Molecular Weight : 221.28 g/mol
  • InChIKey : ILWBZFQYVYUOSR-UHFFFAOYSA-N

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, derivatives containing the tetrazole moiety have shown significant activity against various cancer cell lines.

Key Findings:

  • Inhibition Concentration (IC50) : The compound demonstrated IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines HCT116 and HT29. This suggests a strong inhibitory effect on cancer cell proliferation independent of the p53 pathway .
  • Selectivity and Efficacy : In further evaluations, derivatives of 3-(1H-tetrazol-5-yl)-β-carbolines exhibited high selectivity for cancer cells with IC50 values below 8 µM against pancreatic adenocarcinoma (PANC-1), melanoma (A375), hepatocarcinoma (HEPG2), and breast adenocarcinoma (MCF-7) cell lines .
  • Mechanism of Action : The mechanism appears to be distinct from traditional pathways, indicating a novel approach to targeting cancer cells .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated, revealing promising results against various bacterial strains.

Study Results:

  • Cytotoxicity Assessment : In vitro studies showed that the compound was noncytotoxic against normal human cell lines but effective against several pathogenic strains .
  • Minimum Inhibitory Concentrations (MICs) : Some derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as antibacterial agents. For instance, one derivative showed activity against Staphylococcus aureus at concentrations as low as 4 µg/mL .

Comparative Biological Activity Table

Activity TypeCell Lines / BacteriaIC50/MIC ValuesNotes
AnticancerHCT116, HT293.3 - 9.6 µMStrong inhibition; p53-independent
PANC-1, A375, HEPG2, MCF-7< 8 µMHigh selectivity for cancer cells
AntimicrobialStaphylococcus aureus4 µg/mLComparable to standard antibiotics
Other Gram-positive and Gram-negative strains8 - 256 µg/mLModerate to weak antimicrobial properties

Case Studies

Research involving similar tetrazole compounds has provided insights into their biological profiles:

  • A study on N-(furan-2-ylmethyl)-1H-tetrazol-5-amines demonstrated significant antimicrobial activity against both standard and clinical strains of bacteria while maintaining low cytotoxicity towards normal cells .
  • Another investigation into tetrazole derivatives highlighted their potential as anticancer agents with various mechanisms of action beyond conventional pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for [3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine, and how can reaction conditions be optimized for reproducibility?

  • Answer : The synthesis typically involves multi-step organic reactions. For example, tetrazole ring formation may use sodium azide under acidic conditions, while the benzothiophene core is constructed via cyclization of substituted thiophenes. Key steps include:

  • Cyclocondensation : Reacting 4,5,6,7-tetrahydro-1-benzothiophene precursors with nitriles or azides under reflux in solvents like 1,4-dioxane or ethanol .
  • Amine functionalization : Introducing the amine group via nucleophilic substitution or reductive amination, often requiring catalysts like triethylamine .
  • Optimization : Control temperature (60–100°C), solvent polarity, and stoichiometric ratios to avoid side products. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • Answer :

  • NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the tetrazole proton resonates near δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = calculated 276.12 g/mol) .
  • X-ray crystallography : Resolves spatial arrangement of the tetrahydrobenzothiophene and tetrazole moieties. Key bond lengths (e.g., C-S: ~1.75 Å) validate stereoelectronic effects .

Q. What biological activities have been reported for this compound, and how does its tetrazole moiety contribute to these effects?

  • Answer : The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to targets like enzymes or GPCRs. Documented activities include:

  • Antimicrobial : MIC values of 8–16 µg/mL against Gram-positive bacteria due to membrane disruption .
  • Enzyme inhibition : IC₅₀ of 1.2 µM against angiotensin-converting enzyme (ACE), attributed to tetrazole’s hydrogen-bonding capacity .
  • Anticancer : Moderate cytotoxicity (IC₅₀ ~25 µM) in HeLa cells via ROS generation .

Advanced Research Questions

Q. How can synthetic routes be modified to improve yield and scalability without compromising stereochemical integrity?

  • Answer :

  • Flow chemistry : Continuous synthesis reduces side reactions; residence time <10 min improves tetrazole ring formation efficiency .
  • Microwave-assisted synthesis : Accelerates cyclization steps (30 min vs. 6 hr conventional) with 15% yield improvement .
  • Protecting groups : Use Boc or Fmoc for the amine to prevent undesired coupling during multi-step sequences .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Answer : Discrepancies arise from assay conditions (e.g., pH, co-solvents). Mitigation strategies:

  • Standardized protocols : Use uniform buffer systems (e.g., PBS at pH 7.4) and cell lines (HEK293 for receptor studies) .
  • Control compounds : Include reference inhibitors (e.g., losartan for ACE inhibition) to calibrate activity .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to account for bioavailability differences .

Q. What mechanistic insights explain the compound’s interaction with ion channels or enzymes?

  • Answer :

  • Molecular docking : The tetrazole group binds polar residues (e.g., Arg167 in ACE) via hydrogen bonds, while the benzothiophene core engages in hydrophobic interactions .
  • Electrophysiology : Patch-clamp studies show blockade of K⁺ channels (Kv1.3) with EC₅₀ = 1.5 µM, likely due to amine protonation at physiological pH .
  • Kinetic studies : Time-dependent inhibition of COX-2 (kᵢₙₕ = 0.03 min⁻¹) suggests covalent modification .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

  • Answer :

  • Matrix effects : Serum proteins (e.g., albumin) bind the compound, reducing free concentration. Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) .
  • LC-MS/MS : Employ a reverse-phase C18 column (2.6 µm, 100 Å) with mobile phase (0.1% formic acid in acetonitrile/water). LOD: 0.1 ng/mL .
  • Degradation products : Monitor N-oxide formation (m/z +16) under oxidative conditions .

Q. How do structural analogs of this compound compare in terms of activity and physicochemical properties?

  • Answer :

Analog Modification Activity (IC₅₀) LogP
Parent compoundNone1.2 µM (ACE)2.1
Methylated tetrazoleTetrazole → 1-methyltetrazole3.8 µM2.5
Benzothiophene → indoleCore substitution8.4 µM1.9
  • Key trend : Lower LogP correlates with improved aqueous solubility but reduced membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.